molecular formula C30H31N3O4 B5123814 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline

2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline

Cat. No. B5123814
M. Wt: 497.6 g/mol
InChI Key: JMGOKRKPCMECHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline, also known as EEDQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline works by reacting with amino groups on proteins and peptides to form covalent bonds. This crosslinking stabilizes protein-protein interactions and can lead to increased stability of the protein structure. 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline can also crosslink DNA and protein, which can be useful in studying DNA-protein interactions.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline has been shown to have minimal toxicity in vitro and in vivo. However, it is important to note that the effects of 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline on living organisms have not been extensively studied. 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline has been shown to be effective in stabilizing protein-protein interactions and can be used to study protein structure and function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline in lab experiments is its ability to crosslink proteins and peptides without affecting their activity. 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline is also relatively easy to use and can be used in a variety of experimental conditions. However, one limitation of using 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline is that it can be difficult to control the degree of crosslinking, which can lead to the formation of unwanted aggregates.

Future Directions

There are many potential future directions for research involving 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline. One area of interest is the use of 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline in the study of protein-protein interactions in disease states. 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline could also be used in the development of new drugs that target specific protein-protein interactions. Additionally, further research could be done to optimize the use of 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline in lab experiments and to better understand its mechanism of action.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline can be synthesized through a multistep process. The first step involves the reaction of 2-aminobenzophenone with ethyl 2-bromoacetate to form 2-(2-ethoxycarbonylphenyl)benzophenone. This compound is then reacted with 4-(2-ethoxyphenyl)piperazine to form 2-(2-ethoxycarbonylphenyl)-4-(2-ethoxyphenyl)piperazine. Finally, the compound is treated with trifluoroacetic acid and 3,4-dimethoxybenzaldehyde to form 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline has been used in scientific research as a crosslinking reagent for proteins and peptides. It has been shown to be effective in stabilizing protein-protein interactions and can be used to study protein structure and function. 2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline has also been used as a coupling reagent in peptide synthesis and as a crosslinking agent for DNA-protein interactions.

properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-4-37-27-12-8-7-11-26(27)32-15-17-33(18-16-32)30(34)23-20-25(31-24-10-6-5-9-22(23)24)21-13-14-28(35-2)29(19-21)36-3/h5-14,19-20H,4,15-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGOKRKPCMECHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,4-Dimethoxyphenyl)quinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone

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